2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
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Overview
Description
2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
One study focused on the synthesis of novel quinoline derivatives, demonstrating their potential in creating antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). This highlights the compound's relevance in designing new pharmaceuticals. Another research effort elaborated on synthesizing 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, showcasing methods for functionalizing the thiophene and quinoline cores to produce compounds with potential application in drug discovery (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Organic Synthesis and Material Science
The synthesis of rigid P-chiral phosphine ligands for catalytic applications in asymmetric hydrogenation is described, indicating the importance of quinoline derivatives in facilitating highly selective chemical transformations (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012). This research points to the compound's potential utility in catalysis and synthesis, potentially extending to materials science.
Chemical Structure and Properties
A detailed study on the structural and computational features of quinolin-2(1H)-ylidene derivatives showcases the equilibrium preferences for various tautomeric structures, providing insight into the electronic and geometric considerations critical for designing compounds with desired properties (Nesterov, Yang, Nesterov, & Richmond, 2013). This research underscores the importance of understanding the foundational chemistry that could be relevant to the compound .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a thiophene nucleus, have been reported to exhibit a wide range of therapeutic properties . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
It is known that the thiophene nucleus in similar compounds plays a vital role in their biological activity . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, leading to their therapeutic effects .
Biochemical Pathways
Compounds with a thiophene nucleus are known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Compounds with a thiophene nucleus are known to have a wide range of effects at the molecular and cellular levels, contributing to their diverse therapeutic properties .
Properties
IUPAC Name |
2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-2-28-20-9-4-3-8-18(20)22(26)24-17-12-11-16-7-5-13-25(19(16)15-17)23(27)21-10-6-14-29-21/h3-4,6,8-12,14-15H,2,5,7,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRUXQMULOJURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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